
Enalapril maleate
Vue d'ensemble
Description
L’énalapril est un médicament appartenant à la classe des inhibiteurs de l’enzyme de conversion de l’angiotensine (ECA). Il est principalement utilisé pour traiter l’hypertension artérielle, l’insuffisance cardiaque et certaines maladies rénales. L’énalapril agit en relaxant les vaisseaux sanguins, ce qui permet au sang de circuler plus facilement et au cœur de pomper plus efficacement .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’énalapril est synthétisé par une série de réactions chimiques à partir de l’alcool benzylique. Le processus implique plusieurs étapes, notamment des réactions d’acylation, de réduction et de condensation. Une méthode courante consiste à utiliser du carbonate de bis(trichlorométhyl) pour l’acylation, suivie d’une condensation avec la L-proline pour former l’énalapril .
Méthodes de production industrielle
Dans les milieux industriels, l’énalapril est souvent produit sous forme de maléate d’énalapril. Le processus implique le mélange de maléate d’énalapril avec un composé alcalin de sodium et d’autres excipients, suivi d’un séchage et d’un traitement ultérieur pour former des comprimés .
Analyse Des Réactions Chimiques
Degradation Pathways
Enalapril maleate degrades primarily through hydrolysis and intramolecular cyclization , forming distinct products under varying conditions:
1.1 Hydrolysis
-
Alkaline Conditions : this compound hydrolyzes to enalaprilat (active metabolite) via ester cleavage .
-
Neutral/Acidic Conditions : Forms diketopiperazine (DKP) through intramolecular cyclization, accompanied by water release .
1.2 Oxidation
-
Under 3% H₂O₂ (room temperature or 80°C), degradation is slower compared to hydrolysis, with minor pathways observed .
Solid-State Degradation
Studies using isothermal FT-IR microscopy revealed:
-
Simultaneous DKP formation and degradation : IR peak intensities at 1672 cm⁻¹ (DKP) and 3250 cm⁻¹ (water) increase with heating time, while intact this compound peaks (1649, 1728, 1751 cm⁻¹ ) diminish .
-
Autocatalytic behavior : Sigmoidal decomposition curves with induction and acceleration phases .
-
Activation energy : 195 ± 12 kJ/mol for solid-state decomposition and cyclization .
Solution-State Hydrolysis
-
pH-dependent degradation :
Table 1: Degradation Kinetics Under Stress Conditions
Condition | Time | Remaining (%) | Degradation Pathway | Rate Constant (k) |
---|---|---|---|---|
Alkaline (0.1 N NaOH) | 30 min | 7.5% | Enalaprilat | High |
Neutral (water) | 24 h | 95.2% | Enalaprilat + DKP | Low |
Acidic (0.1 N HCl) | 24 h | 80.4% | Enalaprilat + DKP | Moderate |
pH Dependency
-
Stability range : Optimal stability in pH 2.00–7.00 , with rapid degradation above pH 7.00 .
-
Key products :
Solid-State Stability
-
Thermal stress :
Analytical Methods
-
FT-IR microscopy : Monitors peak intensity changes (e.g., 1672 cm⁻¹ for DKP) during solid-state reactions .
-
HPLC : Quantifies this compound, enalaprilat, and DKP in solution-state studies .
Industrial and Pharmaceutical Implications
Applications De Recherche Scientifique
Enalapril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibitors and their chemical properties.
Medicine: Widely used in clinical research to study its efficacy in treating hypertension, heart failure, and kidney diseases
Industry: Used in the pharmaceutical industry for the production of antihypertensive medications.
Mécanisme D'action
L’énalapril est un promédicament qui est converti en sa forme active, l’énalaprilate, dans l’organisme. L’énalaprilate inhibe l’enzyme de conversion de l’angiotensine (ECA), qui est responsable de la conversion de l’angiotensine I en angiotensine II. L’angiotensine II est un vasoconstricteur puissant qui augmente la tension artérielle. En inhibant l’ECA, l’énalapril réduit les niveaux d’angiotensine II, ce qui entraîne une vasodilatation et une diminution de la tension artérielle .
Comparaison Avec Des Composés Similaires
L’énalapril est souvent comparé à d’autres inhibiteurs de l’ECA, tels que :
Lisinopril : Similaire à l’énalapril, mais ne nécessite pas de conversion en une forme active.
Ramipril : Un autre inhibiteur de l’ECA avec une durée d’action plus longue.
Captopril : Le premier inhibiteur de l’ECA développé, mais avec une demi-vie plus courte et plus d’effets secondaires.
L’énalapril est unique en son genre par son équilibre entre l’efficacité, la durée d’action et le profil des effets secondaires, ce qui en fait un médicament largement utilisé dans sa classe .
Propriétés
Numéro CAS |
76095-16-4 |
---|---|
Formule moléculaire |
C24H32N2O9 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16-,17-;/m0./s1 |
Clé InChI |
OYFJQPXVCSSHAI-OIVMOUHBSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Apparence |
White to Off-White Solid |
melting_point |
143-144.5 143 - 144.5 °C |
Key on ui other cas no. |
76420-75-2 76095-16-4 |
Description physique |
Solid |
Pictogrammes |
Corrosive; Irritant; Health Hazard |
Pureté |
98% |
Numéros CAS associés |
76095-16-4 (maleate) |
Solubilité |
In water, 1.64X10+4 mg/L at 25 °C 2.13e-01 g/L |
Synonymes |
N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; Acapril; Acetensil; Alphrin; Amprace; Enaloc; Enapren; Enapril; Enaprin; Glioten; Hipoartel; Hytrol; Innovace; Innovade; Lapril; Lotrial; MK 421; Reniten; Renivace; Tenace; Unaril; Vasotec; Xanef |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Enalapril Maleate exert its antihypertensive effect?
A1: this compound is a prodrug that is rapidly metabolized to Enalaprilat. Enalaprilat acts as a highly specific and competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] By reducing angiotensin II levels, this compound lowers blood pressure by inducing vasodilation and decreasing aldosterone secretion. [, ]
Q2: Does this compound impact homocysteine levels?
A2: Yes, studies have shown that this compound, particularly when combined with folic acid, can significantly decrease plasma homocysteine (Hcy) levels in hypertensive patients. [, , , , ] This effect is more pronounced in patients with elevated baseline Hcy levels (hyperhomocysteinemia). []
Q3: How does this compound affect vascular remodeling in hypertension?
A3: Research suggests that this compound can alleviate endoplasmic reticulum stress (ERS) in vascular smooth muscle cells, a key factor in vascular remodeling associated with hypertension. [] This is achieved by downregulating the expression of ERS markers like GRP78 and CHOP. [] The reduction in Hcy levels by this compound also contributes to its positive impact on vascular remodeling. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do provide insights into its structure. For precise information, consult a chemical database or the drug's monograph.
Q5: Can you provide information on spectroscopic data for this compound?
A5: Infrared spectroscopy (ATR-FTIR) studies have identified specific vibration signals characteristic of this compound, including peaks at 3211 cm-1 (N-H), 1750 cm-1 (C=O, ester), 1725 cm-1 (C=O, acid) and 1645 (C=O, amide). [] This information helps in structural characterization and identification of the compound.
Q6: What are some strategies to improve the stability of this compound formulations?
A8: Several approaches can be employed to enhance the stability of this compound formulations. These include: * Hot-Melt Granulation: Utilizing hydrophobic binders like stearic acid or glyceryl monostearate during hot-melt granulation has demonstrated improved stability, potentially surpassing the stability of enalapril sodium salt. [] * Fluidized Bed Hot Melt Granulation: Employing hydrophilic materials like Gelucire 50/13®, polyethylene glycol 6000, and Poloxamer 407® as binders in this granulation technique has been shown to significantly enhance chemical stability. []
Q7: What is the impact of different pH conditions on the dissolution of this compound tablets?
A9: Dissolution studies using a flow-through cell method have demonstrated variations in the dissolution profiles of this compound tablets from different manufacturers. [] This suggests potential differences in formulation and manufacturing processes that impact drug release. Additionally, this compound exhibits pH-dependent degradation. []
Q8: How is this compound absorbed and metabolized in the body?
A10: this compound is a prodrug that is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite, Enalaprilat. [, ] The bioavailability of this compound is approximately 40% due to this first-pass effect. []
Q9: What is the relationship between the pharmacokinetic parameters of this compound and its clinical efficacy?
A11: Studies have demonstrated a strong correlation between the in vivo absorption of this compound and its in vitro dissolution profile. [] This highlights the importance of dissolution testing in predicting the drug's bioavailability and, consequently, its therapeutic effectiveness.
Q10: Have there been studies comparing this compound to other antihypertensive drugs?
A12: Yes, clinical trials have compared this compound to other antihypertensive agents like Losartan Potassium. [, ] In a randomized, double-blind study, this compound 20 mg provided similar blood pressure reductions to Losartan Potassium 50 mg. []
Q11: What is known about the safety profile of this compound?
A11: this compound is generally well-tolerated, but like all medications, it can cause side effects. Information regarding potential adverse events, contraindications, and interactions with other medications should be obtained from the drug's prescribing information.
Q12: Does this compound interact with drug transporters?
A14: Research on Caco-2 cells suggests that this compound, along with other ACE inhibitors like Captopril, might utilize the H+-coupled dipeptide transport system for absorption. [] This finding highlights the potential for drug interactions with other substrates of this transporter.
Q13: What analytical techniques are commonly employed to quantify this compound in biological samples?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection [, , ] and mass spectrometry (MS) [] are widely used to quantify this compound in plasma samples for pharmacokinetic studies.
Q14: How is the quality of this compound tablets controlled?
A16: Quality control measures for this compound tablets encompass several parameters outlined in pharmacopoeial guidelines, including: * Assay: Determining the content of this compound in the tablets to ensure accurate dosage. [, ] * Dissolution Testing: Evaluating the rate at which the drug dissolves from the tablet matrix, crucial for predicting bioavailability. [, , ] * Uniformity of Dosage Units: Assessing the consistency of drug content within and between tablets. [, ] * Impurity Profiling: Identifying and quantifying any degradation products to guarantee product safety and efficacy. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.